molecular formula C13H18N2O2 B1394750 4-(2-Methoxybenzyl)-1,4-diazepan-5-one CAS No. 1220030-54-5

4-(2-Methoxybenzyl)-1,4-diazepan-5-one

Cat. No. B1394750
CAS RN: 1220030-54-5
M. Wt: 234.29 g/mol
InChI Key: GJOLJWHRMUWPFY-UHFFFAOYSA-N
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Description

“4-(2-Methoxybenzyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a class of compounds that contain a seven-membered diazepane ring with a ketone functional group . The “2-Methoxybenzyl” part suggests the presence of a benzyl group with a methoxy substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction, followed by the introduction of the ketone functional group . The “2-Methoxybenzyl” group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, the ketone functional group, and the “2-Methoxybenzyl” substituent . Techniques such as X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

As a diazepanone, this compound could potentially undergo reactions typical of ketones, such as nucleophilic addition. The “2-Methoxybenzyl” group could also participate in various reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

HIV-Protease Inhibitors

One significant application of compounds related to 4-(2-Methoxybenzyl)-1,4-diazepan-5-one is in the development of HIV-protease inhibitors. Scholz et al. (1999) investigated the synthesis of backbone-stabilized peptidomimetics containing statine-like structural elements, including 1,4-diazepan-2-ones, which are central to highly active HIV-protease inhibitors. Their study led to the discovery of a compound exhibiting significant activity against HIV-protease (Scholz, Hecht, Schmidt, & Billich, 1999).

σ1 Receptor Ligands

The compound's derivatives are also notable in the synthesis of σ1 receptor ligands. Fanter et al. (2017) synthesized 1,4-diazepanes as novel σ1 receptor ligands, which showed potential in enhancing cognition and displayed σ1 agonistic activity without severe toxic or behavioral effects in their study (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

Human Chymase Inhibitors

Additionally, 1,4-diazepan-5-one derivatives have been explored as human chymase inhibitors. Tanaka et al. (2007) designed, synthesized, and evaluated a series of these derivatives, identifying a potent inhibitor with significant activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).

Antiproliferative Agents

In the field of cancer research, Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, which are conformationally rigid analogs of aminopyrazole amide scaffolds, showing potent antiproliferative activities on cancer cells. This suggests a potential application of 4-(2-Methoxybenzyl)-1,4-diazepan-5-one derivatives in developing cancer therapeutics (Kim, Kim, Lee, Yu, & Hah, 2011).

Positive Inotropic Agents

Li et al. (2008) synthesized and evaluated the positive inotropic activities of certain 1,4-diazepan-5-one derivatives, indicating their potential as heart medication (Li, Cui, Liu, Hong, Quan, & Piao, 2008).

Catalytic Applications

The use of 1,4-diazepan-5-one derivatives in catalysis is also noteworthy. Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands, including 1,4-diazepan-5-ones, for epoxidation reactions, highlighting their utility in chemical synthesis processes (Sankaralingam & Palaniandavar, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it has biological activity, it could potentially interact with various biological targets, depending on its structure and functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOLJWHRMUWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxybenzyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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